molecular formula C10H12F3NO B2423963 1-(2-Aminopropoxy)-2-(trifluoromethyl)benzene CAS No. 883542-94-7

1-(2-Aminopropoxy)-2-(trifluoromethyl)benzene

Cat. No.: B2423963
CAS No.: 883542-94-7
M. Wt: 219.207
InChI Key: XRNYDNYFMQCOJD-UHFFFAOYSA-N
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Description

1-(2-Aminopropoxy)-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of an aminopropoxy group and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Aminopropoxy)-2-(trifluoromethyl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(trifluoromethyl)phenol and 1-bromo-2-propanol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.

    Nucleophilic Substitution: The 2-(trifluoromethyl)phenol undergoes nucleophilic substitution with 1-bromo-2-propanol to form the intermediate compound.

    Amination: The intermediate compound is then subjected to amination using ammonia or an amine source to introduce the amino group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production.

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminopropoxy)-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, acids, and bases.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, acids, bases, and other substituting agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-Aminopropoxy)-2-(trifluoromethyl)benzene has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various chemical reactions and transformations.

    Biology: Investigated for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as its role in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Aminopropoxy)-2-(trifluoromethyl)benzene involves its interaction with molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The amino group allows for interactions with biological molecules, potentially leading to various biological effects. The compound’s mechanism of action may involve binding to specific receptors or enzymes, modulating their activity, and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

1-(2-Aminopropoxy)-2-(trifluoromethyl)benzene can be compared with other similar compounds, such as:

    1-(2-Aminopropoxy)-2-fluorobenzene: Similar structure but with a single fluorine atom instead of a trifluoromethyl group.

    1-(2-Aminopropoxy)-2-chlorobenzene: Contains a chlorine atom instead of a trifluoromethyl group.

    1-(2-Aminopropoxy)-2-methylbenzene: Features a methyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased lipophilicity, metabolic stability, and reactivity

Properties

IUPAC Name

1-[2-(trifluoromethyl)phenoxy]propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO/c1-7(14)6-15-9-5-3-2-4-8(9)10(11,12)13/h2-5,7H,6,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRNYDNYFMQCOJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=CC=C1C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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